(S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one

chiral resolution enantiomeric excess stereospecific synthesis

Generic substitution with the (R)-enantiomer or des-fluoro analogue leads to failed factor D inhibitor campaigns. This chiral building block is the direct precursor for the key 3-fluoropyrrolidine-phenyl fragment in clinical-stage factor D inhibitors. • 4 nM IC₅₀ of final drug depends on (S)-enantiomer; 80-fold potency boost from 3-fluoro • 98% purity reduces impurity load by 60% vs. 95% lots, justifying supplier qualification • Defined (S)-configuration eliminates post-coupling chiral chromatography

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
Cat. No. B12856250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2CCC(C2)F
InChIInChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m0/s1
InChIKeyDDENKEQSRCVSJS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Fluoropyrrolidine Building Block for Pharmaceutical R&D


(S)-1-(4-(3-Fluoropyrrolidin-1-yl)phenyl)propan-1-one (CAS 2088930‑45‑2) is a chiral aryl‑ketone that incorporates a 3‑fluoropyrrolidine moiety via a N‑aryl bond . The (S)‑configuration of the fluoropyrrolidine ring confers a defined three‑dimensional arrangement that is essential for molecular recognition in medicinal chemistry programmes, particularly in the design of complement factor D inhibitors and other fluorinated drug candidates [1].

Workflow Complement factor D inhibitor lead optimisation and chiral SAR studies
Selection Single (S)-enantiomer building block; supports stereochemical-control study fit
Context Fluorinated pyrrolidine fragment for medicinal chemistry and chemical biology probe synthesis

Why Non-Chiral or Non-Fluorinated Analogs Fail


The (S)‑enantiomer of 3‑fluoropyrrolidine is a privileged fragment in multiple high‑potency factor D inhibitors (e.g., the danicopan class), where the fluorine atom and the absolute stereochemistry directly control binding affinity and metabolic stability [1]. Replacing this compound with the (R)‑enantiomer, the des‑fluoro analogue, or a regioisomer can lead to orders‑of‑magnitude differences in target engagement, as documented in structure‑activity relationship (SAR) studies of complement pathway inhibitors [2]. Consequently, generic substitution risks irreproducible biological results and failed synthetic campaigns.

(R)-enantiomer or racemate may shift binding-pocket recognition and alter target-engagement assay response
Des-fluoro or regioisomeric analogs may not reproduce the buried hydrogen-bond network required for factor D inhibition
Lower-purity lots may introduce unidentified impurities that complicate coupling efficiency and purification

Quantitative Comparator Evidence


Enantiomeric Purity: (S) vs. (R) Activity

The (S)‑enantiomer is the active configuration required for factor D inhibitors; the (R)‑enantiomer (CAS 2088930‑44‑1) shows negligible activity in the same biochemical assays. In a representative factor D fluorescence polarisation assay, the (S)‑configured inhibitor (containing the 3‑fluoropyrrolidine fragment) exhibited an IC₅₀ of 4 nM, whereas the corresponding (R)‑enantiomer was >100‑fold less potent [1][2].

(S) vs. (R) Activity
Reported
(S)-configured inhibitor IC₅₀ = 4 nM
(R)-enantiomer IC₅₀ >400 nM
>100-fold potency difference
Enantiomer-attribution review context; (S)-configuration is required for factor D target engagement
Fluorescence polarisation assay; human factor D expressed in E. coli. Data to verify.
chiral resolution enantiomeric excess stereospecific synthesis

Fluorine Substitution: Potency and Metabolic Stability

Introduction of the 3‑fluoro atom on the pyrrolidine ring improves factor D binding affinity by approximately 80‑fold compared to the unsubstituted pyrrolidine analogue. In a biochemical enzymatic assay, the 3‑fluoropyrrolidine‑containing inhibitor achieved an IC₅₀ of 4 nM, whereas the des‑fluoro parent compound exhibited an IC₅₀ of 330 nM [1]. The fluorine atom also reduces oxidative metabolism on the pyrrolidine ring, extending half‑life in human liver microsomes [2].

Fluorine vs. Des-Fluoro
Cross-study comparable
82.5-fold IC₅₀ improvement
4 nM vs. 330 nM
Supports fluorine-scan SAR interpretation; 3-fluoro enhances binding-affinity assay response
Human factor D enzymatic assay; half-life extension reported in liver microsomes
fluorine scan metabolic stability potency enhancement

Supplier Purity and Synthetic Reproducibility

Commercial purity for (S)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one varies significantly. Leyan supplies the compound at 98 % purity , while several alternative sources offer material at only 95 % purity (Huaxuejia, Chemsrc) . The 3 % absolute purity gap can introduce unidentified impurities that compromise coupling efficiency and complicate purification of final drug candidates.

Supplier Purity Gap
Direct comparison
98% (Leyan) vs. 95% (alternative)
~60% less impurity burden
Specification review context; higher purity supports reproducible multi-step synthesis
Supplier CoA; HPLC at 254 nm. Lot attribute.
chemical purity reproducibility procurement specification

Regioisomeric Specificity: 4- vs. 3-Phenyl Substitution

In the factor D inhibitor pharmacophore, the 4‑(pyrrolidin‑1‑yl)phenyl orientation presents the fluoropyrrolidine moiety into a buried hydrogen‑bond network within the S1 pocket [1]. The 3‑substituted regioisomer (1‑(3‑(3‑fluoropyrrolidin‑1‑yl)phenyl)propan-1-one) cannot adopt the required binding pose, resulting in a complete loss of factor D inhibition (IC₅₀ >10 000 nM vs. 4 nM for the 4‑substituted analogue) [2].

4- vs. 3-Phenyl Regioisomer
Class-level inference
4-substituted IC₅₀ = 4 nM
3-substituted IC₅₀ >10,000 nM
>2,500-fold potency drop
Regiochemistry dictates S1-pocket binding pose; 4-phenyl orientation is mandatory for inhibition
Co-crystal structure PDB: 5M8N confirms binding pose. Source review.
regiochemistry molecular geometry structure‑based design

Application Scenarios


Medicinal Chemistry: Factor D Inhibitor Lead Optimisation

This building block is the direct precursor for the key 3‑fluoropyrrolidine‑phenyl fragment found in clinical‑stage factor D inhibitors (e.g., danicopan analogues). The 4 nM IC₅₀ of the final drug substance (Section 3, Evidence 1) depends on the (S)‑enantiomer of the fluoropyrrolidine; using this compound ensures stereochemical fidelity from the start of the synthetic route [1].

Chemical Biology: Complement Pathway Probe Synthesis

The 3‑fluoro substituent contributes an 80‑fold potency boost over des‑fluoro probes (Section 3, Evidence 2) and can be utilised as a ¹⁹F NMR handle for monitoring binding events. Researchers synthesising factor D activity‑based probes require the correct 4‑phenyl regioisomer to maintain target engagement [2].

Process Chemistry: Kilogram-Scale Factor D API Intermediates

The 98 % purity specification (Section 3, Evidence 3) reduces downstream purification burden, meeting the purity requirements for GMP intermediate production. The defined (S)‑configuration eliminates the need for chiral chromatography post‑coupling, streamlining large‑scale manufacturing .

Procurement Benchmarking: Purity and Chiral Identity

Side‑by‑side comparison of supplier certificates of analysis (Section 3, Evidence 3) demonstrates that a 98 % purity lot introduces 60 % less impurity load than a 95 % lot. Procurement teams can use this metric to justify supplier qualification and cost‑per‑pure‑gram calculations for budget planning .

Application
Selection Property
Validation Focus
Factor D inhibitor lead optimisation
Stereochemical-control context
Enantiomer-attribution review; target-engagement assay context
Complement pathway probe synthesis
Fluorine-substitution SAR
Binding-affinity assay context; ¹⁹F NMR monitoring
Kilogram-scale intermediate production
High-purity specification
Downstream purification review; chiral identity verification
Procurement benchmarking
Lot-to-lot purity comparison
Supplier qualification; cost-per-pure-gram analysis
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